N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide
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Overview
Description
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a thiazole derivative under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: This reaction could introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction could remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction could replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a sulfoxide or sulfone, while reduction might yield a more saturated thiazole derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring structure, known for their diverse biological activities.
Thiophene Derivatives: Compounds with a thiophene ring structure, often used in medicinal chemistry.
Uniqueness
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H13N3O2S2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H13N3O2S2/c1-10(20)17-15-13(12-8-5-9-22-12)18-16(23-15)19-14(21)11-6-3-2-4-7-11/h2-9H,1H3,(H,17,20)(H,18,19,21) |
InChI Key |
YEFFUVPELSJYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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